Benzamide, N-(1-benzoyl-1H-indazol-6-yl)-
Description
Significance of Benzamide (B126) and Indazole Moieties in Medicinal Chemistry and Compound Design
The benzamide moiety, a simple amide derivative of benzoic acid, is a cornerstone in medicinal chemistry. google.com Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. ijsrst.comnih.gov The amide bond within the benzamide structure is a key feature, participating in crucial hydrogen bonding interactions with biological targets. nih.gov
Similarly, the indazole ring system, a bicyclic heteroaromatic compound, is recognized as a "privileged scaffold" in drug discovery. researchgate.net This means that the indazole core is a recurring motif in a multitude of biologically active compounds. hanyang.ac.krmdpi.com Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and protein kinase inhibitory effects. hanyang.ac.krsioc-journal.cnnih.gov Notably, several FDA-approved drugs incorporate the indazole scaffold, highlighting its therapeutic relevance. sioc-journal.cn
Overview of Hybrid Compound Design Rationales in Contemporary Chemical Biology
The rationale behind designing hybrid compounds is multifaceted. By covalently linking two or more distinct pharmacophores, medicinal chemists aim to:
Achieve Dual or Multiple Modes of Action: A hybrid molecule can simultaneously interact with multiple biological targets, which can be particularly advantageous in treating complex multifactorial diseases like cancer.
Enhance Binding Affinity and Selectivity: The combined structural features of the hybrid can lead to a more precise fit within the binding site of a target protein, resulting in improved potency and selectivity.
Improve Pharmacokinetic Properties: The hybridization strategy can be employed to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Overcome Drug Resistance: By targeting multiple pathways, hybrid compounds can be effective against resistant strains that have developed mechanisms to evade single-target drugs.
Scope and Research Focus on N-(1-benzoyl-1H-indazol-6-yl)-Benzamide and its Structural Analogues
While specific research dedicated solely to Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- is limited in publicly available literature, significant research has been conducted on its close structural analogues. This article will, therefore, focus on the synthesis, characterization, and biological evaluation of these related compounds to infer the potential properties and significance of the title compound. A key area of investigation for such scaffolds is in the realm of protein kinase inhibition, a critical target in cancer therapy. hanyang.ac.krresearchgate.net For instance, research on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives has shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia. researchgate.nethanyang.ac.kr
Research Findings on Structural Analogues
The following sections present detailed findings on the synthesis and biological activity of compounds structurally related to Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- .
Synthesis of N-(Indazol-6-yl) Benzamide Analogues
The synthesis of N-substituted indazole derivatives typically involves multi-step reaction sequences. For a closely related series of compounds, the synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives was achieved through a multi-step process. researchgate.nethanyang.ac.kr This process involved the initial protection of the indazole nitrogen, followed by a series of reactions to construct the benzimidazole (B57391) core, and finally, the coupling of the benzamide moiety. researchgate.nethanyang.ac.kr The general synthetic scheme often involves the use of coupling agents like EDC and HOBt to facilitate the formation of the amide bond. researchgate.nethanyang.ac.kr
A general representation of the final coupling step is depicted below:
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), HOBt: Hydroxybenzotriazole, TEA: Triethylamine
Biological Activity of N-(Indazol-6-yl) Benzamide Analogues
Research into the biological activity of N-(indazol-6-yl) benzamide analogues has primarily focused on their potential as anticancer agents, particularly as protein kinase inhibitors.
A study on a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea (B33335) derivatives identified them as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). researchgate.nethanyang.ac.kr One of the benzamide derivatives, compound 8r , demonstrated significant inhibitory activity against both wild-type and mutant forms of FLT3, which are implicated in acute myeloid leukemia (AML). hanyang.ac.kr
The table below summarizes the inhibitory activity of selected benzamide analogues against FLT3 and its mutants.
| Compound ID | Substituent (R) on Benzamide | FLT3 IC₅₀ (nM) | FLT3-ITD (W51) IC₅₀ (nM) | FLT3-TKD (D835Y) IC₅₀ (nM) |
| 8a | H | 215.3 | 114.2 | 11.2 |
| 8d | 4-F | 110.7 | 53.6 | 10.1 |
| 8r | 3-Cl | 41.6 | 22.8 | 5.64 |
| 8s | 4-Cl | 89.2 | 45.1 | 8.9 |
Data sourced from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives as potent FLT3 inhibitors. hanyang.ac.kr
These findings underscore the potential of the N-(indazol-6-yl) benzamide scaffold as a promising template for the development of novel anticancer therapeutics. The substitution pattern on the benzamide ring plays a crucial role in modulating the inhibitory potency against the target kinase.
Structure
2D Structure
3D Structure
Properties
CAS No. |
110327-55-4 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1-benzoylindazol-6-yl)benzamide |
InChI |
InChI=1S/C21H15N3O2/c25-20(15-7-3-1-4-8-15)23-18-12-11-17-14-22-24(19(17)13-18)21(26)16-9-5-2-6-10-16/h1-14H,(H,23,25) |
InChI Key |
AIULHHYKSWKCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C=NN3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Benzoyl 1h Indazol 6 Yl Benzamide and Analogues
Strategies for Indazole Ring Functionalization and Positional Derivatization
The indazole nucleus is a versatile scaffold, and its functionalization is a critical aspect of synthesizing complex derivatives. google.com The planar nature of the indazole ring allows for a wide range of derivatizations through positional functionalization and the introduction of various side chains. google.com
A key transformation for the synthesis of the target molecule is the N-acylation of the indazole ring. Research has shown that selective N1-acylation of indazoles can be achieved. For instance, a one-pot direct N-acylation of indazole with carboxylic acids has been developed using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, which provides N1-acyl indazoles in high yields and with high selectivity. researchgate.net This method avoids the need for pre-activated carboxylic acid derivatives. researchgate.net
Another approach to functionalization involves the introduction of substituents onto the benzene (B151609) portion of the indazole ring. This can be achieved through various methods, including starting from substituted anilines or by direct functionalization of the indazole core. For example, starting with 6-bromoindazole, further functionalization can be achieved through reactions like Sonogashira coupling after suitable protection of the indazole nitrogen. nih.gov
The table below summarizes conditions for the selective N-acylation of indazole, a key step in derivatizing the indazole core.
Table 1: Conditions for Selective N-Acylation of Indazole
| Reagent System | Solvent | Temperature | Notes | Reference |
|---|---|---|---|---|
| Carboxylic Acid, DMAPO, Boc2O | Dichloromethane | Room Temperature | High N1 selectivity | researchgate.net |
Amide Bond Formation Approaches in Benzamide (B126) Synthesis and Modifications
The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods exist for this transformation. nih.gov In the context of synthesizing N-(1-benzoyl-1H-indazol-6-yl)-benzamide, this involves the coupling of a 6-aminoindazole derivative with benzoic acid or an activated benzoic acid derivative.
A common and effective method for amide bond formation is the use of coupling reagents. In the synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives, the amide bond was successfully formed by reacting the corresponding amine with benzoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in tetrahydrofuran (B95107) (THF) at room temperature. hanyang.ac.krresearchgate.net This approach is widely applicable for the synthesis of various benzamide derivatives.
Another strategy involves the reaction of an amine with a benzoyl chloride. This can be performed in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. For example, the addition of an acyl chloride to a solution of an indazol-3-ylamine in dry pyridine at low temperatures has been used to form the corresponding benzamide. google.com
The following table details common reagents used for amide bond formation relevant to the synthesis of the target compound.
Table 2: Reagents for Amide Bond Formation
| Amine Source | Carboxylic Acid Source/Reagent | Coupling Reagents/Conditions | Solvent | Reference |
|---|---|---|---|---|
| 6-Aminoindazole derivative | Benzoic acid | EDC, HOBt, TEA | THF | hanyang.ac.krresearchgate.net |
| Indazol-3-ylamine | Acyl chloride | Pyridine | Dichloromethane | google.com |
Multi-step Synthesis Routes to N-(1-benzoyl-1H-indazol-6-yl)-Benzamide Core
While a direct synthesis of N-(1-benzoyl-1H-indazol-6-yl)-benzamide is not explicitly detailed in the provided search results, a plausible multi-step synthetic route can be constructed based on the synthesis of analogous compounds. A key strategy would involve the initial formation of N-(1H-indazol-6-yl)benzamide, followed by the N-acylation of the indazole ring.
A representative synthetic scheme for a related, more complex molecule, N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide, provides a template for the required transformations. hanyang.ac.krresearchgate.net The key steps from this synthesis that are relevant to the target molecule include the formation of the benzamide moiety on a molecule already containing the indazole core.
A plausible synthetic route would be:
Preparation of 6-Nitroindazole (B21905): This can be achieved through the nitration of indazole or by cyclization of an appropriately substituted precursor.
Reduction of the Nitro Group: The 6-nitroindazole is then reduced to 6-aminoindazole. A common method for this is catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. hanyang.ac.krresearchgate.net
Formation of N-(1H-Indazol-6-yl)benzamide: The 6-aminoindazole is then coupled with benzoic acid using standard amide bond forming reagents such as EDC and HOBt, or with benzoyl chloride in the presence of a base. hanyang.ac.krresearchgate.net
N-Benzoylation of the Indazole Ring: The final step is the selective acylation of the N1 position of the indazole ring of N-(1H-indazol-6-yl)benzamide with benzoyl chloride or benzoic anhydride, potentially using a method similar to the DMAPO/Boc2O system for high N1 selectivity. researchgate.net
The table below outlines a proposed multi-step synthesis.
Table 3: Proposed Multi-step Synthesis of N-(1-benzoyl-1H-indazol-6-yl)-Benzamide
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference for Analogy |
|---|---|---|---|---|
| 1 | Indazole | Nitrating agent (e.g., HNO3/H2SO4) | 6-Nitroindazole | General knowledge |
| 2 | 6-Nitroindazole | H2, Pd/C, Ethanol | 6-Aminoindazole | hanyang.ac.krresearchgate.net |
| 3 | 6-Aminoindazole | Benzoic acid, EDC, HOBt, TEA, THF | N-(1H-Indazol-6-yl)benzamide | hanyang.ac.krresearchgate.net |
Chemical Transformations and Further Derivatization of N-(1-benzoyl-1H-indazol-6-yl)-Benzamide Analogues
Further derivatization of the N-(1-benzoyl-1H-indazol-6-yl)-benzamide core can lead to a library of analogues for structure-activity relationship studies. These modifications can be introduced on either the benzoyl group attached to the indazole nitrogen, the benzamide phenyl ring, or other positions of the indazole nucleus if they are appropriately functionalized.
For instance, by starting with substituted benzoic acids in the amide bond formation step, a variety of analogues with different substituents on the external benzamide ring can be synthesized. Similarly, using substituted benzoyl chlorides in the final N-acylation step would introduce diversity on the benzoyl group at the N1 position of the indazole.
In a study on N-(1H-indazol-6-yl)benzenesulfonamide derivatives, various substituents were introduced on the benzene ring of the benzenesulfonamide (B165840) moiety to explore their structure-activity relationships. nih.gov A similar strategy could be applied to the benzamide analogue.
Furthermore, if starting from a functionalized indazole, such as a halogenated indazole, additional transformations like cross-coupling reactions could be employed to introduce further diversity. For example, a 6-bromo-1H-indazole can be used as a starting material to introduce various groups at the 6-position via Suzuki or Sonogashira coupling reactions prior to the amide formation and N-acylation steps. nih.gov
The table below provides examples of potential derivatizations.
Table 4: Potential Chemical Transformations for Analogue Synthesis
| Core Structure | Reaction Type | Reagents | Resulting Analogue | Reference for Analogy |
|---|---|---|---|---|
| 6-Amino-1-benzoyl-1H-indazole | Amide Coupling | Substituted Benzoic Acid, EDC, HOBt | N-(1-benzoyl-1H-indazol-6-yl)-(substituted)benzamide | hanyang.ac.krresearchgate.net |
| N-(1H-Indazol-6-yl)benzamide | N-Acylation | Substituted Benzoyl Chloride, Base | N-(1-(substituted)benzoyl-1H-indazol-6-yl)-benzamide | researchgate.net |
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra would be essential for the structural confirmation of Benzamide (B126), N-(1-benzoyl-1H-indazol-6-yl)-.
In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values of the protons would confirm the presence of the distinct aromatic rings and the amide proton. The protons on the benzoyl group and the benzamide phenyl ring would likely appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons of the indazole core would also resonate in this region, with their specific shifts and couplings providing information about their relative positions. The amide (N-H) proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons of the benzoyl and benzamide groups, typically in the range of 165-170 ppm. The various sp²-hybridized carbons of the aromatic rings would generate a series of signals between 110 and 140 ppm. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of the benzoyl group at the N-1 position of the indazole and the benzamide moiety at the C-6 position.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |
| ~10.5 | s | 1H | Amide N-H |
| ~8.3-7.5 | m | 13H | Aromatic Protons (Benzoyl, Benzamide, Indazole) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment (Predicted) |
| ~168 | Benzoyl C=O |
| ~166 | Benzamide C=O |
| ~140-115 | Aromatic Carbons |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. For Benzamide, N-(1-benzoyl-1H-indazol-6-yl)-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement.
The expected monoisotopic mass of the molecule (C₂₁H₁₅N₃O₂) can be calculated with high precision. The observation of the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ in the mass spectrum corresponding to this calculated value would provide strong evidence for the compound's identity. Analysis of the fragmentation pattern could further support the proposed structure, with expected cleavages at the amide and the N-benzoyl bonds.
Predicted Mass Spectrometry Data
| Parameter | Value (Predicted) |
| Molecular Formula | C₂₁H₁₅N₃O₂ |
| Molecular Weight | 341.36 g/mol |
| Exact Mass (HRMS) | 341.1164 |
| Key Fragmentation Ions (m/z) | [M-C₆H₅CO]⁺, [C₆H₅CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification and Verification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- would be expected to show characteristic absorption bands confirming the key functional moieties.
A sharp absorption peak corresponding to the N-H stretch of the amide group is expected around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations of the amide and the benzoyl ketone are anticipated to appear as strong absorptions in the region of 1650-1700 cm⁻¹. The presence of aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |
| ~3300 | Medium, Sharp | N-H Stretch (Amide) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Benzoyl) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1600, 1480 | Medium-Strong | Aromatic C=C Stretch |
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula (C₂₁H₁₅N₃O₂). A close correlation between the found and calculated values (typically within ±0.4%) serves to validate the empirical formula and indicates a high degree of purity.
Predicted Elemental Analysis Data
| Element | Theoretical % | Found % (Hypothetical) |
| Carbon (C) | 73.89 | 73.80 |
| Hydrogen (H) | 4.43 | 4.45 |
| Nitrogen (N) | 12.31 | 12.28 |
Chromatographic Purity Assessment Techniques
Chromatographic methods are essential for determining the purity of a chemical compound. Thin-layer chromatography (TLC) would be used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.
For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity of Benzamide, N-(1-benzoyl-1H-indazol-6-yl)- would be determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks at a specific UV wavelength. A purity level of ≥95% is generally required for research compounds.
Computational Chemistry and Molecular Modeling of N 1 Benzoyl 1h Indazol 6 Yl Benzamide Analogues
Ligand-Protein Interaction Analysis through Molecular Docking Studies
Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a protein's active site. For analogues of N-(1-benzoyl-1H-indazol-6-yl)-benzamide, docking studies are crucial for elucidating the specific interactions that drive their biological activity. These studies can identify key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and π-π stacking, providing a static snapshot of the binding mode.
Research on structurally related indazole and benzamide (B126) derivatives demonstrates the utility of this approach. For instance, docking studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as Polo-like kinase 4 (PLK4) inhibitors revealed that the indazole core consistently forms hydrogen bonds with hinge region residues Glu-90 and Cys-92. nih.gov The benzoyl moiety, analogous to the benzenesulfonamide (B165840) fragment, typically occupies a hydrophobic pocket, where substitutions can modulate binding affinity. nih.gov Similarly, docking of benzamide derivatives into the active site of various enzymes often highlights the importance of the amide group in forming critical hydrogen bonds with the protein backbone or specific residues. walshmedicalmedia.com In one study, the interaction of benzamide-pyrazolone derivatives with the main protease (Mpro) of SARS-CoV-2 showed binding energies ranging from -8.70 to -8.90 kcal/mol, with hydrogen bonds forming with residues like GLU166, GLY143, and SER144. walshmedicalmedia.com
These analyses allow for the rational design of new analogues. By understanding the spatial arrangement and key interactions within the binding pocket, modifications can be proposed to the benzoyl or indazole rings to enhance binding affinity and, consequently, biological activity.
Table 1: Representative Molecular Docking Results for Benzamide/Indazole Analogues
| Compound Type | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Benzamide-Pyrazolone Derivatives | SARS-CoV-2 Mpro (6LU7) | GLU166, GLY143, SER144, LEU141 | -8.70 to -8.90 | walshmedicalmedia.com |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 (4JXF) | Glu-90, Cys-92, Phe-23 | Not Specified | nih.gov |
| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide | Not Specified | Not Specified | -60.37 (Docking Score) | ijsrst.com |
Note: The data presented is for structurally related analogues and serves to illustrate the application of the methodology.
Conformational Landscape and Dynamic Behavior Elucidation via Molecular Dynamics Simulations
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-protein complex. MD simulations track the movements of atoms over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. mdpi.com
For N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues, MD simulations can validate the binding modes predicted by docking. By simulating the complex over nanoseconds, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to determine if the system reaches equilibrium and if the ligand remains stably bound in its initial pose. mdpi.com
Studies on related benzamide and triazole derivatives have shown that MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. mdpi.comtandfonline.com For example, simulations of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor alpha (ERRα) showed that different binding modes induced changes in the flexibility of specific helical structures (Helix3 and Helix11) of the receptor, which correlated with the compounds' biological activity. mdpi.com This dynamic information is invaluable for understanding the mechanism of action and for designing next-generation compounds with optimized interactions.
Quantum Chemical Investigations (e.g., Density Functional Theory Applications) for Electronic Structure Analysis
Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. bohrium.comnih.gov These calculations provide a detailed understanding of a molecule's electronic structure, which is fundamental to its reactivity, stability, and intermolecular interactions.
For N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues, DFT studies can elucidate several key parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govsci-hub.se
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. inlibrary.uz This information is critical for understanding where a molecule is likely to engage in hydrogen bonding or other electrostatic interactions with a biological target. inlibrary.uznih.gov In studies of benzamide derivatives, the electronegative oxygen and nitrogen atoms of the amide group are consistently shown as regions of negative potential, making them prime hydrogen bond acceptors. sci-hub.seinlibrary.uz
Table 2: Sample Quantum Chemical Parameters Calculated for Benzamide Analogues using DFT
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |
|---|---|---|---|---|---|
| Benzamide (Reference) | -6.724 | -1.071 | 5.65 | B3LYP/6-31G(d,p) | sci-hub.se |
| N-benzhydryl benzamide (L1) | -6.44 | -1.06 | 5.37 | B3LYP/6-31G(d,p) | sci-hub.se |
| N, N-diphenethyl benzamide (L2) | -6.22 | -0.77 | 5.44 | B3LYP/6-31G(d,p) | sci-hub.se |
Note: The data presented is for structurally related analogues and serves to illustrate the application of the methodology.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of novel, unsynthesized molecules.
Two-dimensional (2D)-QSAR models use descriptors calculated from the 2D representation of a molecule, such as physicochemical properties (e.g., logP), topological indices, and electronic parameters. nih.govnih.gov For a series of N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues, a 2D-QSAR model could be developed to predict their activity against a specific target.
The process involves calculating a wide range of descriptors for a training set of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed activity. researchgate.netnih.gov The predictive power of the model is assessed using statistical metrics like the coefficient of determination (r²), the cross-validated coefficient (q²), and the predictive r² (pred_r²) for an external test set. nih.gov
Studies on indazole derivatives have successfully employed 2D-QSAR to identify key structural features for activity. For example, a 2D-QSAR study on indazole compounds as quorum sensing inhibitors generated a model with high statistical significance (r² = 0.852, q² = 0.781), indicating a strong correlation between the selected descriptors and inhibitory activity. nih.gov Such models can guide the synthesis of new compounds by prioritizing those with descriptor values that fall within the optimal range for high activity.
Table 3: Representative Statistical Results from 2D-QSAR Models of Indazole/Benzimidazole (B57391) Analogues
| Compound Series | Statistical Parameter | Value | Method | Reference |
|---|---|---|---|---|
| Diarylcyclopentene Derivatives | r² | 0.8101 | PLS | researchgate.net |
| (as Prostaglandin (B15479496) EP1 Antagonists) | q² | 0.7491 | PLS | researchgate.net |
| pred_r² | 0.7812 | PLS | researchgate.net | |
| Indazole Derivatives | r² | 0.852 | GA-MLR | nih.gov |
| (as SAH/MTAN Inhibitors) | q² | 0.781 | GA-MLR | nih.gov |
Note: The data presented is for structurally related analogues and serves to illustrate the application of the methodology.
Three-dimensional (3D)-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, spatially-dependent understanding of structure-activity relationships. nih.govnih.gov These techniques require the 3D alignment of a set of molecules and calculate steric and electrostatic fields (and other fields like hydrophobic and hydrogen bond donor/acceptor in CoMSIA) around them. nih.gov
The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where specific properties are favorable or unfavorable for biological activity. For N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues, CoMFA/CoMSIA maps could show:
Steric Maps: Green contours indicating where bulky groups enhance activity, and yellow contours showing where they are detrimental.
Electrostatic Maps: Blue contours indicating where positive charges (or electron-withdrawing groups) are favorable, and red contours showing where negative charges (or electron-donating groups) are preferred.
In a study on N-benzoyl-L-biphenylalanine derivatives, CoMFA and CoMSIA models were developed to explore activity and selectivity. nih.gov The resulting contour maps provided clear guidance for structural modification, suggesting specific locations on the benzoyl and biphenyl (B1667301) rings where substitutions would likely improve activity. nih.gov Similarly, a study on 5-substituted-1H-indazole derivatives used 3D-QSAR to identify that electrostatic potential and hydrophobicity were key determinants of biological activity. researchgate.net These powerful visualization tools allow medicinal chemists to intuitively grasp the SAR and design new molecules with a higher probability of success.
Table 4: Representative Statistical Results from 3D-QSAR Models of Related Heterocyclic Compounds
| Compound Series | Model | q² | r² (ncv) | Predictive r² | Reference |
|---|---|---|---|---|---|
| 6-aryl-5-cyano-pyrimidine Derivatives | CoMFA | 0.802 | 0.979 | Not Specified | nih.gov |
| CoMSIA | 0.799 | 0.982 | Not Specified | nih.gov | |
| N(1)-arylsulfonylindole Compounds | CoMFA | 0.643 | 0.939 | 0.604 | nih.gov |
Note: The data presented is for structurally related analogues and serves to illustrate the application of the methodology. q² = cross-validated correlation coefficient; r² (ncv) = non-cross-validated correlation coefficient.
Structure Activity Relationship Sar Studies of N 1 Benzoyl 1h Indazol 6 Yl Benzamide Derivatives
Impact of Substituent Modifications on Biological Activity Profiles
The biological activity of benzamide (B126) derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. In analogous series, such as the N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives, which have been investigated as Fms-like tyrosine kinase 3 (FLT3) inhibitors, the substitution pattern on the terminal benzamide ring plays a critical role in modulating potency. nih.gov
A series of these analogs were synthesized and evaluated for their inhibitory activity against FLT3 and its mutants. The data revealed that both electron-donating and electron-withdrawing groups at various positions on the benzamide moiety can have a profound effect on the compound's efficacy. For instance, the introduction of a trifluoromethyl group, often in combination with other substituents, has been shown to be a key determinant of high potency. nih.gov
One of the most potent compounds in this related series, compound 8r , demonstrated strong inhibitory activity against FLT3 and its mutants with a nanomolar IC50. nih.gov This highlights the importance of the substitution pattern on the benzamide ring for achieving high levels of biological activity.
Table 1: Impact of Benzamide Substituents on the Biological Activity of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Analogs
| Compound ID | Benzamide Substitution | Target | IC50 (nM) |
|---|---|---|---|
| 8r | 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl) | FLT3 | 41.6 |
| 8r | 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl) | FLT3-ITD (W51) | 22.8 |
| 8r | 3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl) | FLT3-TKD (D835Y) | 5.64 |
| 7c | 3-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | Not specified | Not specified |
Data sourced from studies on N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives as FLT3 inhibitors. nih.gov
Positional Isomer Effects on Molecular Recognition and Target Engagement
The positioning of substituents on the indazole ring system is a critical factor in determining how a molecule interacts with its biological target. The indazole core itself presents opportunities for positional isomerism, particularly concerning the substitution on the nitrogen atoms (N1 and N2). The specific attachment of the benzoyl group at the N1 position of the 1H-indazole scaffold in the titular compound is a key structural feature.
While direct comparative studies on positional isomers of N-(1-benzoyl-1H-indazol-6-yl)-benzamide are limited, the broader field of medicinal chemistry has established that such isomeric changes can drastically alter a compound's three-dimensional shape and electronic properties. This, in turn, affects its ability to fit into the binding site of a protein and form crucial interactions, such as hydrogen bonds and hydrophobic interactions.
For instance, in the related N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide series, the N-H of the indazole ring is proposed to form hydrogen bonds with the backbone of the target protein. nih.gov Any shift in the position of the benzoyl group on the indazole ring would likely disrupt this binding mode, leading to a significant loss of activity.
Stereochemical Influences on Biological Activity and Target Selectivity
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of chiral centers in a molecule can lead to enantiomers or diastereomers, which can exhibit vastly different biological activities, potencies, and even different pharmacological effects.
Although specific stereochemical studies on N-(1-benzoyl-1H-indazol-6-yl)-benzamide have not been extensively reported, the principles of stereospecificity are universally applicable. If a substituent introduced onto the benzamide or indazole core creates a stereocenter, it is highly probable that one stereoisomer will have a better fit in the target's binding pocket than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral.
For example, in other classes of kinase inhibitors, it has been observed that one enantiomer is significantly more potent than the other. nih.gov This underscores the importance of considering stereochemistry in the design and synthesis of new therapeutic agents. The spatial arrangement of atoms is crucial for optimal interaction with the target, and even subtle changes can lead to a dramatic loss of affinity and selectivity.
Rational Design Principles and Lead Optimization Strategies Derived from SAR Data
The data gathered from SAR studies are fundamental to the process of rational drug design and lead optimization. By understanding which molecular features are essential for biological activity, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties.
In the development of analogous N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives as FLT3 inhibitors, a clear rational design strategy was employed. nih.gov The core scaffold was designed to form key hydrogen bonding interactions with the hinge region of the kinase, a common strategy for ATP-competitive inhibitors.
Lead optimization efforts focused on modifying the terminal benzamide ring to explore the solvent-exposed region of the binding site. The introduction of various substituents allowed for the fine-tuning of the compound's properties. For example, the incorporation of a piperazine (B1678402) moiety in compound 8r was likely intended to improve solubility and introduce additional interaction points with the target. nih.gov The trifluoromethyl group, a common feature in many potent analogs, was likely included to enhance binding affinity and improve metabolic stability. nih.gov
These strategies, derived from the SAR of related compounds, provide a roadmap for the future design of novel and more effective inhibitors based on the N-(1-benzoyl-1H-indazol-6-yl)-benzamide scaffold.
Mechanistic Investigations into Biological Activity of N 1 Benzoyl 1h Indazol 6 Yl Benzamide Analogues
Enzyme Inhibition Kinetics and Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)
The biological activity of N-(1-benzoyl-1H-indazol-6-yl)-benzamide and its related analogues is often rooted in their ability to inhibit key enzymes involved in pathological processes. Understanding the precise mechanism of this inhibition—be it competitive, non-competitive, or uncompetitive—is critical for the development of more potent and selective therapeutic agents.
Analogues of benzamide (B126) have been investigated as potential inhibitors of enzymes central to the pathogenesis of Alzheimer's disease, namely Acetylcholinesterase (AChE) and β-secretase (BACE1).
Studies on newly synthesized benzamide derivatives have shown potent inhibitory activity against both enzymes. For instance, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was identified as a highly active inhibitor of AChE, with an IC₅₀ value of 0.056 µM, which is comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.046 µM). researchgate.netresearchgate.net This same compound also demonstrated the most potent activity against BACE1 among those tested, with an IC₅₀ of 9.01 µM. researchgate.netresearchgate.net
Molecular modeling and dynamic simulations have been employed to understand the inhibition mechanism. These studies suggest that the inhibitory action on AChE may not stem from a stabilizing effect on the enzyme. Instead, it is proposed that the ligands reduce the flexibility of the enzyme, effectively increasing its stiffness. researchgate.net This altered rigidity is believed to impede the enzyme's proper function. researchgate.net Kinetic analysis of related inhibitors, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, has revealed a mixed-type inhibition for AChE, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 | Donepezil | 0.046 |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 | Quercetin | 4.89 |
A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives, which are structural analogues, have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase, and its mutation is a common factor in acute myeloid leukemia (AML). These compounds are classified as type II inhibitors , which characteristically bind to the inactive "DFG-out" conformation of the kinase domain.
The most potent compound from one study, designated as 8r , demonstrated strong inhibitory activity against wild-type FLT3 with an IC₅₀ of 41.6 nM. Notably, it was even more potent against clinically relevant drug-resistant mutants, with IC₅₀ values of 22.8 nM against FLT3-ITD and 5.64 nM against FLT3-TKD (D835Y). This high potency and selectivity profile highlight the potential of the indazolyl-benzamide scaffold for targeting specific kinase conformations.
Furthermore, related indazole-based structures have been explored as inhibitors for other kinases. For example, by modifying the N-(1H-indazol-6-yl)benzenesulfonamide core, researchers developed potent inhibitors of Polo-like kinase 4 (PLK4). The lead compound, K22 , exhibited exceptional inhibitory activity against PLK4 with an IC₅₀ of just 0.1 nM.
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) |
|---|---|---|---|
| Compound 8r | FLT3 (wild-type) | Type II | 41.6 |
| Compound 8r | FLT3-ITD (mutant) | Type II | 22.8 |
| Compound 8r | FLT3-TKD (D835Y mutant) | Type II | 5.64 |
| Compound K22 | PLK4 | Not Specified | 0.1 |
A review of the scientific literature did not yield specific mechanistic or kinetic studies for N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues against Cyclin-Dependent Kinase 1 (CDK1). While related indazole derivatives have been successfully designed to target other cyclin-dependent kinases like CDK7, specific data on the inhibition mechanism for CDK1 by this particular class of compounds is not currently available.
There is no available information in the reviewed scientific literature detailing the enzyme inhibition kinetics or specific inhibition mechanisms of N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues against Rho Kinase (ROCK). While ROCK inhibitors are an active area of research for various diseases, studies have not yet focused on this specific chemical scaffold.
Analogues featuring an indazole or a closely related indole (B1671886) core have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. Kinetic evaluations of these compounds reveal a competitive and reversible mode of inhibition.
For instance, the indole-based analogue N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide was found to be a highly selective MAO-B inhibitor with an IC₅₀ value of 0.78 µM. Further kinetic analysis determined its inhibition constant (Kᵢ) against MAO-B to be 94.52 nM, confirming a competitive inhibition mechanism. This indicates that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. Similarly, a series of N-unsubstituted indazole-5-carboxamides were also shown to be potent, selective, and competitive MAO-B inhibitors.
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (nM) |
|---|---|---|---|---|
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | Competitive, Reversible | 0.78 | 94.52 |
Research into benzamide derivatives has demonstrated their potential as tyrosinase inhibitors, which are of interest for applications in dermatology and for treating pigmentation disorders. While direct studies on N-(1-benzoyl-1H-indazol-6-yl)-benzamide were not found, research on other N-arylated benzamides provides insight into potential mechanisms.
A study on N-arylated 4-yl-benzamides featuring a thiazole-triazole core revealed that these compounds could potently inhibit mushroom tyrosinase. researchgate.net Kinetic analysis using Lineweaver-Burk plots showed that the most active compound exhibited a non-competitive mechanism of inhibition. researchgate.net This suggests the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind whether the substrate is present or not. The inhibition constant (Kᵢ) for the lead compound in that series was calculated to be 0.016 µM. researchgate.net
| Compound Class | Target Enzyme | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|
| N-arylated 4-yl-benzamide (thiazole-triazole core) | Mushroom Tyrosinase | Non-competitive | 0.016 |
Glucokinase (GK) Activation Mechanisms
Currently, there is limited specific information available in the public domain detailing the direct glucokinase (GK) activation mechanisms for compounds structurally identified as N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues. While various heterocyclic compounds are known to act as glucokinase activators by binding to an allosteric site on the enzyme, leading to a conformational change that increases its affinity for glucose, the precise interactions and mechanistic details for this specific class of benzamide analogues have not been extensively reported in peer-reviewed literature. Further research is required to elucidate if and how these molecules modulate GK activity.
Other Enzyme/Target Modulations
Analogues and derivatives sharing the core indazole or benzamide structures have been shown to interact with a variety of other enzymes and protein targets.
hDHFR, COX, USP7, IDO1, and FGFR1: Publicly available scientific literature lacks specific studies detailing the modulation of human dihydrofolate reductase (hDHFR), cyclooxygenase (COX), ubiquitin-specific-processing protease 7 (USP7), indoleamine 2,3-dioxygenase 1 (IDO1), or fibroblast growth factor receptor 1 (FGFR1) by direct analogues of N-(1-benzoyl-1H-indazol-6-yl)-benzamide.
Pim Kinases and PLK4: While direct data on Pim kinase inhibition is scarce, related indazole derivatives have shown potent inhibitory activity against other kinases. For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centrosome duplication. nih.gov One of the most potent compounds, K22, exhibited remarkable PLK4 inhibitory activity. nih.gov This suggests that the indazole core is a viable scaffold for developing kinase inhibitors.
Tubulin Polymerization: The impact of N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues on tubulin polymerization has not been specifically detailed. However, other classes of compounds containing the indazole ring have been investigated as antimitotic agents that interfere with tubulin dynamics.
Receptor Binding Studies and Ligand-Receptor Complex Characterization
Detailed receptor binding studies for N-(1-benzoyl-1H-indazol-6-yl)-benzamide analogues are not extensively documented. However, research on related benzamide structures provides insight into their potential as receptor ligands.
For example, a study on N-(thiazol-2-yl)-benzamide analogues led to the discovery of the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.govnih.gov Through screening and structure-activity relationship (SAR) studies, compounds like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) were identified as potent inhibitors. nih.govnih.gov Functional studies revealed that these analogues act as negative allosteric modulators, likely targeting the transmembrane or intracellular domains of the receptor rather than competing with the agonist binding site. nih.govnih.gov This suggests that benzamide-based structures have the potential to bind to and modulate the function of ligand-gated ion channels.
| Compound ID | Target Receptor | Activity | IC50 (µM) |
| 1 | ZAC | Antagonist | ~10 |
| 2b | ZAC | Antagonist | 1-3 |
| 4c | ZAC | Antagonist | 1-3 |
| 5a (TTFB) | ZAC | Antagonist | 1-3 |
| 3f | ZAC | Antagonist | >10 |
Data sourced from a study on N-(thiazol-2-yl)-benzamide analogues at the Zinc-Activated Channel (ZAC) expressed in oocytes. nih.gov
Elucidation of Cellular Pathway Modulation and Signaling Interventions
The molecular pathways affected by these compounds are often linked to their anticancer properties. N-substituted benzamides, such as declopramide (B1670142), have been shown to trigger apoptosis through the mitochondrial pathway. nih.gov This involves the release of cytochrome c into the cytosol, which in turn activates the caspase cascade. nih.gov
Furthermore, some celecoxib (B62257) derivatives, which share structural similarities with benzamides, induce apoptosis in prostate cancer cells by dephosphorylating Akt and ERK2, key proteins in cell survival signaling pathways. This action was observed to be independent of the tumor suppressor p53's functional status. A benzoxazole (B165842) derivative, K313, was found to suppress the mTOR pathway by downregulating the phosphorylation of the p70S6K protein, which is crucial for cell survival and progression through the cell cycle. semanticscholar.org
Apoptosis Induction and Cell Cycle Modulation Mechanisms
A significant body of research points to the ability of benzamide analogues to induce programmed cell death (apoptosis) and halt the cell division cycle, which are key strategies in cancer therapy.
The mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. Studies on N-substituted benzamides demonstrated that these compounds induce the release of cytochrome c, leading to the activation of caspase-9, an initiator caspase. nih.gov The subsequent activation of executioner caspases, like caspase-3, leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and ultimately, cell death. nih.govsemanticscholar.org This process was shown to be inhibited by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov
In addition to apoptosis, these compounds frequently cause cell cycle arrest, often in the G2/M phase. nih.gov This block in the cell cycle has been observed to occur prior to the onset of apoptosis and is not dependent on the p53 tumor suppressor protein. nih.gov For instance, declopramide induced a G2/M block in both p53-positive and p53-deficient cell lines. nih.gov Similarly, the PLK4 inhibitor K22, an N-(1H-indazol-6-yl)benzenesulfonamide derivative, was found to arrest MCF-7 breast cancer cells in the G2/M phase by disrupting centrosome replication. nih.gov Other derivatives, like the benzoxazole K313, have been shown to cause a moderate cell cycle arrest at the G0/G1 phase in leukemia and lymphoma cells. semanticscholar.org
The apoptotic effects of certain benzimidazole (B57391) derivatives were confirmed in ovarian, lung, and breast cancer cell lines, where treatment led to a significant increase in both early and late-stage apoptotic cells. mdpi.com
| Compound Class | Cell Lines | Effect | Mechanism |
| N-substituted benzamides (e.g., declopramide) | 70Z/3 (mouse pre-B), HL60 (human promyelocytic leukemia) | G2/M Arrest, Apoptosis | Cytochrome c release, Caspase-9 activation, p53-independent nih.gov |
| N-(1H-indazol-6-yl)benzenesulfonamide (e.g., K22) | MCF-7 (human breast cancer) | G2/M Arrest, Apoptosis | PLK4 inhibition, disruption of centrosome replication nih.gov |
| Benzoxazole derivative (K313) | Nalm-6 (human B-cell leukemia), Daudi (human B-cell lymphoma) | G0/G1 Arrest, Apoptosis | Mitochondrial membrane potential loss, Caspase-9/-3 activation semanticscholar.org |
| Benzimidazole derivatives | SKOV3 (ovarian), A549 (lung), MDA-MB-231 (breast) | Apoptosis | EGFR kinase inhibition mdpi.com |
Preclinical Biological Activity Studies of N 1 Benzoyl 1h Indazol 6 Yl Benzamide Analogues
In Vitro Anti-proliferative Activity Against Various Cancer Cell Lines
The anti-proliferative properties of benzamide (B126) and indazole derivatives have been evaluated against a range of human cancer cell lines, revealing significant cytotoxic potential in several analogues.
A study on N-(6(4)-indazolyl)benzenesulfonamides demonstrated notable in vitro anti-proliferative activity against A2780 human ovarian carcinoma, A549 human lung adenocarcinoma, and P388 murine leukemia cell lines. ingentaconnect.com Among the synthesized compounds, sulfonamides 2c and 3c were particularly potent, with IC₅₀ values ranging from 0.50 ± 0.09 to 5.83 ± 1.83 μM. ingentaconnect.com These indazole derivatives were also found to induce apoptosis by upregulating p53 and bax, and they caused a block in the G2/M phase of the cell cycle. ingentaconnect.com
Similarly, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives were synthesized and evaluated as potential inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. benthamdirect.com Compound K22 from this series exhibited potent PLK4 inhibitory activity (IC₅₀ = 0.1 nM) and significant anti-proliferative effects against the MCF-7 breast cancer cell line, with an IC₅₀ of 1.3 μM, which was more effective than the control drug, centrinone (B606597) (IC₅₀ = 4.8 μM). benthamdirect.com
Furthermore, hybrids of benzoindazolequinones have shown cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells, with IC₅₀ values reported between 28.8 and 124.6 µM. nih.gov Conjugating these benzoindazolequinones with amino acids was explored as a strategy to enhance their uptake by cancer cells. nih.gov
The investigation into benzenesulfonamide (B165840) derivatives also highlighted their anti-proliferative effects on human lung cancer cells (A549). nih.gov Compounds C3, C4, and C6 effectively reduced cell proliferation in a dose-dependent manner after 72 hours of incubation. nih.gov
A structural analog of nocodazole, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60, significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. ingentaconnect.com Treatment with 1 μM of RDS 60 for 24 hours led to a cell cycle block in the G2/M phase, and a 2 μM concentration induced apoptosis. ingentaconnect.com
In Vitro Anti-proliferative Activity of Benzamide and Indazole Analogues
| Compound/Analogue Class | Cancer Cell Line(s) | Key Findings (IC₅₀ Values) | Reference |
|---|---|---|---|
| N-(6(4)-indazolyl)benzenesulfonamides (e.g., 2c, 3c) | A2780 (Ovarian), A549 (Lung), P388 (Leukemia) | IC₅₀: 0.50 - 5.83 μM | ingentaconnect.com |
| N-(1H-indazol-6-yl)benzenesulfonamide (Compound K22) | MCF-7 (Breast) | IC₅₀: 1.3 μM (PLK4 Inhibition IC₅₀: 0.1 nM) | benthamdirect.com |
| Benzoindazolequinone Hybrids | MCF-7 (Breast), HT-29 (Colorectal) | IC₅₀: 28.8 - 124.6 µM | nih.gov |
| Benzenesulfonamide Derivatives (C3, C4, C6) | A549 (Lung) | Dose-dependent reduction in cell proliferation | nih.gov |
| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester (RDS 60) | HNSCC | Inhibited replication, induced G2/M arrest and apoptosis | ingentaconnect.com |
In Vitro and In Vivo (Animal Model) Antimicrobial Efficacy (Bacterial and Fungal)
Analogues of benzamide and related heterocyclic structures have been investigated for their efficacy against various bacterial and fungal pathogens, demonstrating a broad spectrum of antimicrobial activity.
A new generation of N-(1,3,4-oxadiazol-2-yl)benzamides has shown potent activity against Neisseria gonorrhoeae. nih.gov Specifically, compounds HSGN-237 and HSGN-238 were highly effective. nih.gov These compounds also displayed significant activity against clinically important Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Listeria monocytogenes, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL. nih.gov Importantly, these compounds were well-tolerated by human colorectal cells (Caco-2), indicating a favorable selectivity for prokaryotic cells. nih.gov
Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have also been synthesized and tested for their antimicrobial properties. nih.gov These compounds showed significant activity against Staphylococcus aureus ATCC 25923, MRSA (ATCC 43300), Mycobacterium smegmatis, and Candida albicans ATCC 10231. nih.gov Indolylbenzo[d]imidazoles 3ao and 3aq were particularly potent against staphylococci, with MIC values below 1 µg/mL. nih.gov Additionally, some of these compounds exhibited excellent antibiofilm activity, inhibiting the formation of biofilms and killing cells within mature biofilms. nih.gov
Antimicrobial Activity of Benzamide and Related Analogues
| Compound/Analogue Class | Target Microorganism(s) | Key Findings (MIC Values) | Reference |
|---|---|---|---|
| N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN-237, HSGN-238) | Neisseria gonorrhoeae, MRSA, VRE, Listeria monocytogenes | MICs as low as 0.25 µg/mL against Gram-positive bacteria | nih.gov |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus, MRSA, Mycobacterium smegmatis, Candida albicans | MIC < 1 µg/mL against staphylococci | nih.gov |
Assessment of Anti-inflammatory and Analgesic Effects in Preclinical Models
The anti-inflammatory and analgesic potential of benzamide and its analogues has been explored in various preclinical models, often targeting key pathways in the inflammatory response.
Benzamides and nicotinamides have been shown to possess potent anti-inflammatory properties. drugbank.com Two N-substituted benzamides, metoclopramide (B1676508) and 3-chloroprocainamide, demonstrated dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. drugbank.com Their mechanism of action is suggested to be through the inhibition of the transcription factor NF-kappaB. drugbank.com
A series of 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides were investigated for their anti-inflammatory activity in a carrageenan-induced paw edema model in mice. nih.gov Several derivatives exhibited significantly higher anti-inflammatory activity (ranging from 26.81% to 61.45% inhibition) compared to the reference drug indomethacin (B1671933) (22.43% inhibition). nih.gov Notably, compounds 1e and 1h showed the most potent activity and also demonstrated a lower incidence of ulcers compared to indomethacin. nih.gov The anti-inflammatory effect of these compounds was correlated with their ability to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis. nih.gov
In the realm of analgesic activity, various benzothiazole-benzamides were synthesized and evaluated. nih.gov These compounds were found to exhibit promising analgesic effects in a tail immersion test in mice. nih.gov
Anti-inflammatory and Analgesic Effects of Benzamide Analogues
| Compound/Analogue Class | Preclinical Model | Key Findings | Reference |
|---|---|---|---|
| N-substituted benzamides (Metoclopramide, 3-Chloroprocainamide) | LPS-induced TNF-α in mice | Dose-dependent inhibition of TNF-α | drugbank.com |
| N-phenylcarbamothioylbenzamides (1e, 1h) | Carrageenan-induced paw edema in mice | Up to 61.45% inhibition of edema; potent PGE2 inhibition | nih.gov |
| Benzothiazole-benzamides | Tail immersion test in mice | Promising analgesic activity | nih.gov |
Investigations into Antidepressant-like Activities in Animal Models
The potential antidepressant effects of benzamide analogues have been assessed using established animal models that measure behavioral despair and anhedonia.
The substituted benzamide, amisulpride (B195569), has demonstrated antidepressant-like activity in both the forced swim test (FST) and the chronic mild stress (CMS) model. nih.gov Subchronic administration of amisulpride (1 and 3 mg/kg) reduced the duration of immobility in the FST. nih.gov In the CMS model, chronic treatment with amisulpride (5 and 10 mg/kg) reversed the stress-induced decrease in sucrose (B13894) consumption, an indicator of anhedonia. nih.gov
Similarly, various benzothiazole-benzamide derivatives have been evaluated for their antidepressant activity. nih.gov In a forced swimming test in rats, compounds 2 and 6 were found to be highly potent, significantly decreasing immobility time at a level comparable to the standard drug fluoxetine. nih.gov
Further studies on novel benzazole derivatives using the tail suspension test (TST) and modified forced swimming test (MFST) in mice also revealed significant antidepressant-like effects. nih.gov Compounds 4a, 4b, 4e, and 4f significantly decreased the immobility time of mice in both tests, suggesting the involvement of the serotonergic system in their mechanism of action. nih.gov Synthesized benzodiazepine (B76468) analogues have also shown significant antidepressant potential by decreasing immobility time in both the FST and TST. ingentaconnect.com
Antidepressant-like Activity of Benzamide and Related Analogues
| Compound/Analogue Class | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Amisulpride (Substituted Benzamide) | Forced Swim Test (FST), Chronic Mild Stress (CMS) | Reduced immobility time in FST; reversed anhedonia in CMS | nih.gov |
| Benzothiazole-benzamides (Compounds 2, 6) | Forced Swimming Test (Rats) | Significant decrease in immobility time, comparable to fluoxetine | nih.gov |
| Benzazole Derivatives (4a, 4b, 4e, 4f) | Tail Suspension Test (TST), Modified FST (Mice) | Significant decrease in immobility time | nih.gov |
| Benzodiazepine Analogues | FST, TST (Mice) | Significant reduction in immobility time | ingentaconnect.com |
Other In Vitro/Preclinical Biological Assessments (e.g., Vasorelaxation, Antioxidant Properties)
Beyond the primary therapeutic areas, analogues of N-(1-benzoyl-1H-indazol-6-yl)-benzamide have been assessed for other biological activities, including vasorelaxant and antioxidant effects.
Vasorelaxant Activity Indazole derivatives have been widely studied for their vasorelaxant properties, which are often mediated by the release of nitric oxide (NO) and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. ingentaconnect.combenthamdirect.comnih.gov A study on various benzamide derivatives showed that many possess vasodilative activity in vitro, with some compounds demonstrating a superior ability to inhibit noradrenaline-induced contraction of rat aortic strips compared to a lead compound. drugbank.com Furthermore, a series of 1H-benzo[d]imidazole analogues exhibited potent, concentration-dependent vasorelaxant effects, with compound 13 being 2.5 times more active than the reference drug Pimobendan. nih.gov N-substituted prolinamido indazoles have also been identified as potent vasorelaxation agents. nih.gov
Antioxidant Properties The antioxidant potential of benzamide and benzimidazole (B57391) derivatives has been demonstrated in several in vitro assays. A study of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives found that most compounds exhibited inhibitory activity against lipid peroxidation (LPO), with one derivative causing 57% inhibition. nih.gov Another study on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides reported significant antioxidant capacity. nih.gov Nitrones 10b, 10c, and 10d showed high interaction with the stable free radical DPPH, with up to 96% inhibition after 60 minutes. nih.gov Additionally, newly synthesized 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles displayed LPO inhibitory activity comparable to the standard antioxidant dibunol. nih.gov
Other Preclinical Biological Activities of Analogues
| Activity | Compound/Analogue Class | Key Findings | Reference |
|---|---|---|---|
| Vasorelaxation | Indazole Derivatives | Mediated by NO release and increased cGMP levels | ingentaconnect.combenthamdirect.comnih.gov |
| Vasorelaxation | Benzamide Derivatives | Inhibition of noradrenaline-induced contraction of rat aortic strips | drugbank.com |
| Vasorelaxation | 1H-benzo[d]imidazole Analogues | Potent, concentration-dependent vasorelaxant effects (EC₅₀ <5μM) | nih.gov |
| Antioxidant | Benzimidazole Derivatives | Up to 57% inhibition of lipid peroxidation (LPO) | nih.gov |
| Antioxidant | N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | Up to 96% DPPH radical scavenging activity | nih.gov |
| Antioxidant | 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles | LPO inhibitory activity comparable to dibunol | nih.gov |
Chemical Biology Applications of N 1 Benzoyl 1h Indazol 6 Yl Benzamide Derivatives
Development as Chemical Probes for Target Identification and Validation
The development of selective inhibitors is crucial for identifying and validating the physiological and pathological roles of specific enzymes. The indazole-amide framework has proven to be a versatile template for creating such tools, particularly for targeting protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Research efforts have led to the rational design and synthesis of various derivatives to probe the function of specific kinases. For instance, by modifying the core structure, researchers have developed potent inhibitors for kinases such as Polo-like kinase 4 (PLK4) and FMS-like tyrosine kinase 3 (FLT3). rsc.orgnih.gov The general strategy involves retaining the indazole core, which often serves as a crucial hinge-binding motif within the ATP-binding pocket of kinases, while modifying peripheral substituents to enhance potency and selectivity.
One prominent example involves the development of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors. rsc.orgnih.gov PLK4 is a critical regulator of centriole duplication and its overexpression is linked to tumorigenesis. rsc.orgnih.gov The development of selective PLK4 inhibitors allows for the validation of this kinase as a cancer therapeutic target. Starting from a lead compound, strategic modifications, such as the introduction of different substituents on the benzene (B151609) ring, have led to the discovery of highly potent inhibitors. nih.gov
Similarly, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivatives were synthesized and evaluated as inhibitors of FLT3, a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). nih.govhanyang.ac.kr Structural optimization of known FLT3 inhibitors led to the creation of compounds with potent activity against both wild-type and mutant forms of the kinase. nih.gov The most successful compounds from these studies serve as valuable chemical probes to investigate the downstream consequences of FLT3 inhibition.
The table below summarizes the inhibitory activities of representative derivatives based on the indazole-amide scaffold against their respective kinase targets.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line (for anti-proliferative activity) | Anti-proliferative IC₅₀ (µM) |
| K17 | PLK4 | 0.3 | - | - |
| K22 | PLK4 | 0.1 | MCF-7 (Breast Cancer) | 1.3 |
| 8r | FLT3 | 41.6 | - | - |
| 8r | FLT3-ITD (W51) | 22.8 | - | - |
| 8r | FLT3-TKD (D835Y) | 5.64 | - | - |
This table presents data on derivatives containing the N-substituted 1H-indazol-6-yl amide core.
Utilization in Mechanistic Biological Studies for Pathway Elucidation
Derivatives of the N-(1H-indazol-6-yl) amide scaffold have been instrumental in such mechanistic studies. For example, the highly potent PLK4 inhibitor K22 has been used to study the consequences of PLK4 inhibition in breast cancer cells. nih.gov Treatment of MCF-7 cells with this compound was shown to inhibit colony formation, induce apoptosis, and cause G2/M cell cycle arrest by disrupting centrosome replication. nih.gov These findings provide direct evidence linking PLK4 activity to cell division and survival in this cancer context, thereby elucidating the pathway through which PLK4 overexpression contributes to cancer progression.
In the context of AML, potent FLT3 inhibitors like compound 8r are used to dissect the signaling pathways driven by this kinase. nih.gov This compound demonstrated potent inhibitory activity against not only the wild-type FLT3 but also against mutants that confer drug resistance. nih.govhanyang.ac.kr The ability to inhibit these mutants is particularly important for understanding and potentially overcoming mechanisms of secondary drug resistance. nih.gov By using such selective inhibitors, researchers can explore the specific downstream signaling cascades, such as the PI3K/AKT or MAPK pathways, that are aberrantly activated by FLT3 mutants, thus clarifying the mechanisms of both oncogenesis and drug resistance.
The table below details the mechanistic effects of representative indazole-amide derivatives in biological systems.
| Compound ID | Target | Biological System | Observed Mechanistic Effects |
| K22 | PLK4 | MCF-7 Breast Cancer Cells | Inhibition of colony formation, induction of apoptosis, G2/M cell cycle arrest through inhibition of centrosome replication. nih.gov |
| 8r | FLT3 and its mutants | Acute Myeloid Leukemia (AML) models | Inhibition of FLT3-driven signaling, potent activity against drug-resistant mutants (ITD, TKD). nih.gov |
This table presents data on derivatives containing the N-substituted 1H-indazol-6-yl amide core.
Future Research Directions and Translational Perspectives
Advanced Lead Optimization Strategies for Enhanced Biological Activity
The core structure of N-(1-benzoyl-1H-indazol-6-yl)benzamide serves as a promising starting point for lead optimization. Advanced strategies will be crucial to enhance its biological activity, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By systematically modifying the benzoyl and benzamide (B126) moieties, as well as the indazole core, researchers can elucidate the structural requirements for potent biological activity. For instance, in related indazole-based inhibitors, the introduction of various substituents has been shown to dramatically influence efficacy. The development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives as inhibitors of Fms-like tyrosine kinase 3 (FLT3) demonstrated that specific substitutions on the benzamide ring are critical for inhibitory potency against both wild-type and mutant forms of the kinase. nih.gov Similarly, studies on N-(1H-indazol-6-yl)benzenesulfonamide derivatives targeting Polo-like kinase 4 (PLK4) revealed that adding a 3-ethenylpyridine group significantly boosted inhibitory activity, likely by achieving a more favorable binding orientation within the protein's active site. nih.gov
Computational and fragment-based drug design are powerful tools for rational lead optimization. nih.gov Molecular docking studies, as used in the development of PLK4 inhibitors, can predict how modifications to the lead compound will interact with the target protein's binding site. nih.gov This allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with the highest predicted affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate physicochemical properties of the derivatives with their biological activity, providing a predictive framework for designing more potent analogues. frontiersin.org
Table 1: SAR Insights from Related Indazole Inhibitors
| Core Structure | Target | Key Optimization Strategy | Result | Reference |
|---|---|---|---|---|
| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | Substitution on the benzamide ring | Potent inhibition of wild-type and mutant FLT3 | nih.gov |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Addition of a 3-ethenylpyridine fragment | IC50 of 0.1 nM against PLK4 | nih.gov |
| (1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one | PLK4 | Bioisosteric scaffold design | Identified a clinical candidate for cancer therapy | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Areas
A critical aspect of future research is to expand the therapeutic potential of N-(1-benzoyl-1H-indazol-6-yl)benzamide by identifying and validating novel biological targets. The indazole scaffold is known to interact with a variety of enzymes, particularly protein kinases. nih.gov
Kinase inhibition remains a highly promising area. Based on research into structurally similar compounds, key targets include Fms-like tyrosine kinase 3 (FLT3) and Polo-like kinase 4 (PLK4). nih.govnih.gov FLT3 is a verified therapeutic target for acute myeloid leukemia (AML), and potent inhibitors based on the 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole framework have shown efficacy against drug-resistant mutants. nih.govresearchgate.net PLK4 is a crucial regulator of cell mitosis, and its overexpression is linked to the progression of various cancers, including breast cancer. nih.gov Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have demonstrated nanomolar potency against PLK4. nih.gov Future studies should screen N-(1-benzoyl-1H-indazol-6-yl)benzamide and its optimized derivatives against a broad panel of kinases to uncover new targets in oncology.
Beyond kinases, the benzamide portion of the molecule suggests other potential mechanisms. Benzamide itself is known to be an inhibitor of poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. nih.gov While the N-(1-benzoyl-1H-indazol-6-yl)- substitution significantly alters the molecule, exploring its potential to inhibit PARP or other enzymes in DNA damage response pathways could open new avenues for cancer therapy, potentially in combination with DNA-damaging agents. Other potential targets for amide-containing compounds include xanthine (B1682287) oxidase, implicated in hyperuricemia, and histone deacetylases (HDACs), which are important epigenetic targets in cancer. frontiersin.orgrsc.org
The anti-inflammatory potential of related structures also warrants investigation. For example, 6-(benzoylamino)benzoxaborole analogs have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Given the structural similarity, evaluating N-(1-benzoyl-1H-indazol-6-yl)benzamide in cellular and animal models of inflammation, such as collagen-induced arthritis, could reveal its utility in treating autoimmune and inflammatory diseases. nih.gov
Table 2: Potential Biological Targets and Therapeutic Areas
| Potential Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | FLT3, PLK4, FGFRs | Oncology (AML, Breast Cancer) | nih.govnih.govnih.gov |
| DNA Repair Enzymes | Poly(ADP-ribose)polymerase (PARP) | Oncology | nih.gov |
| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology | rsc.org |
| Cytokine Production | TNF-α, IL-1β, IL-6 | Inflammatory Diseases | nih.gov |
Development of Innovative Synthetic Methodologies and Process Optimization
The advancement of N-(1-benzoyl-1H-indazol-6-yl)benzamide from a laboratory curiosity to a viable therapeutic candidate hinges on the development of efficient, scalable, and cost-effective synthetic routes. Research into the synthesis of indazole derivatives is active, with a focus on improving yields, reducing step counts, and employing milder reaction conditions. nih.govresearchgate.net
Recent innovations in synthetic chemistry offer several promising strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful methods for constructing the C-C and C-N bonds often found in complex indazole derivatives. researchgate.net Copper-catalyzed reactions have also emerged as an efficient means for intramolecular amination to form the indazole ring system. researchgate.net
Future synthetic development could focus on cascade or "one-pot" reactions, which combine multiple transformations into a single operation, thereby reducing waste and simplifying purification. nih.gov For example, a recently developed one-pot method for synthesizing 2H-indazole analogues involves a sequential multi-component reaction (MCR) followed by a palladium-catalyzed cyclization, achieving good yields in a streamlined process. nih.gov Adapting such strategies for the synthesis of 1H-indazoles, specifically the N-(1-benzoyl-1H-indazol-6-yl)benzamide scaffold, would be a significant step forward.
Table 3: Modern Synthetic Approaches for Indazole Derivatives
| Methodology | Description | Potential Advantage | Reference |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Using Pd catalysts (e.g., Pd(OAc)2) for C-C or C-N bond formation, such as in Suzuki coupling reactions. | High versatility and functional group tolerance. | researchgate.net |
| Copper-Catalyzed Cyclization | Employing copper salts to catalyze the intramolecular amination/cyclization to form the indazole ring. | Often uses milder conditions than other methods. | researchgate.net |
| [3+2] Cycloaddition | Reaction of arynes with α-diazocarbonyl compounds to form the indazole core. | Provides access to a wide range of substituted indazoles. | ucc.ie |
| One-Pot/Cascade Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. | Increased efficiency, reduced waste, and simplified processes. | nih.gov |
| Continuous Flow Processing | Performing reactions in a continuous stream rather than a batch, allowing for better control and scalability. | Improved safety, consistency, and scalability for industrial production. | ucc.ie |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
